4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate
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Overview
Description
4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate is a complex organic compound that features a variety of functional groups, including amides, imines, and esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate typically involves multiple steps:
Formation of the amide bond: This can be achieved by reacting 3-fluoroaniline with formic acid to form 3-fluorophenylformamide.
Acylation: The 3-fluorophenylformamide is then acylated with acetic anhydride to form 2-[(3-fluorophenyl)formamido]acetamide.
Imination: The resulting compound undergoes imination with formaldehyde to form the imine derivative.
Esterification: Finally, the imine derivative is esterified with 3-bromobenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers or materials with unique properties.
Biological Studies: Employed in the study of biochemical pathways and interactions due to its complex structure.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-({2-[(3-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate
- 4-[(E)-({2-[(3-Methylphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate
Uniqueness
The presence of the 3-fluorophenyl group in 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C23H17BrFN3O4 |
---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H17BrFN3O4/c24-18-5-1-4-17(11-18)23(31)32-20-9-7-15(8-10-20)13-27-28-21(29)14-26-22(30)16-3-2-6-19(25)12-16/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
FYJTZWDSBAZKPZ-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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